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Compound of Interest

Compound Name: Bufrolin

Cat. No.: B127780

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding and functional activity of
Bufrolin, a potent mast cell stabilizer, with other relevant compounds. The data presented
herein is derived from comprehensive in vitro studies aimed at characterizing its selectivity and
potential for off-target effects.

Comparative Receptor Activity

Bufrolin has been identified as a high-potency agonist of the G protein-coupled receptor
GPR35.[1][2][3][4] Its activity has been compared with other known mast cell stabilizers and
GPR35 ligands. The following table summarizes the functional potency (EC50) of Bufrolin and
comparator compounds at human and rat GPR35, as determined by a [3-arrestin-2 interaction
assay.[1]
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Compound Human GPR35a (EC50) Rat GPR35 (EC50)
Bufrolin 12.8 + 0.7 nM Potent agonist
Lodoxamide 3.6+£0.2nM Potent agonist
Zaprinast 26+£0.1uM Weaker agonist
Cromolyn disodium 2.98 £ 1.27 uM

Nedocromil sodium 0.97 £ 0.09 uM

Tranilast No agonist activity

Data sourced from MacKenzie et al. (2014).[1][2]

Experimental Protocols

The data presented in this guide were generated using the following key experimental
methodologies:

1. Cell Culture and Transfection: HEK293 cells were maintained in Dulbecco’s modified Eagle’s
medium (DMEM) supplemented with 10% fetal bovine serum, 100 IU/ml penicillin, and 100
pg/ml streptomycin. For receptor expression, cells were transiently transfected with plasmids
encoding human or rat GPR35 fused to a protein complementation system component (e.g., -
galactosidase fragment) and a corresponding [3-arrestin-2 fusion construct.

2. B-Arrestin-2 Recruitment Assays: The functional potency of compounds was assessed by
measuring their ability to induce the interaction between GPR35 and [3-arrestin-2. Two primary
assay formats were utilized:

o PathHunter™ B-Arrestin Assay (DiscoveRXx): This is a protein fragment complementation
assay. Ligand-induced activation of GPR35 leads to the recruitment of 3-arrestin-2, bringing
the two fragments of B-galactosidase into proximity and generating an active enzyme. The
enzyme activity, which is proportional to the receptor-[3-arrestin-2 interaction, is measured
using a chemiluminescent substrate.

¢ Bioluminescence Resonance Energy Transfer (BRET) Assay: In this assay, GPR35 is tagged
with a Renilla luciferase (Rluc) and B-arrestin-2 is tagged with a yellow fluorescent protein
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(YFP). Upon agonist stimulation, the recruitment of YFP-3-arrestin-2 to Rluc-GPR35 results
in energy transfer from the luciferase to the fluorescent protein, which can be detected as an
increase in the BRET signal.

3. Data Analysis: Concentration-response curves were generated by plotting the assay signal
against the logarithm of the agonist concentration. The EC50 values, representing the
concentration of a compound that elicits 50% of the maximal response, were determined using
a nonlinear regression analysis (e.g., sigmoidal dose-response) with software such as
GraphPad Prism.

Visualizations

Signaling Pathway of Bufrolin at GPR35

Intracellular Space

: G Protein
Activates (Gai/o, Gag/11)

@ Binds and Activates | @ >
Recruits =
I > B-Arrestin-2

Extracellular Space Cell Membrane

Click to download full resolution via product page
Caption: Bufrolin activates GPR35, leading to G protein and (-arrestin-2 signaling.

Experimental Workflow for Cross-Reactivity Screening
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Caption: Workflow for assessing the cross-reactivity of test compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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